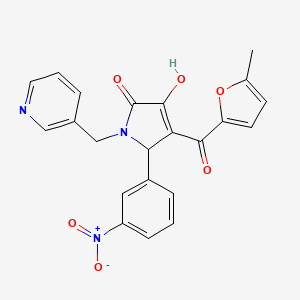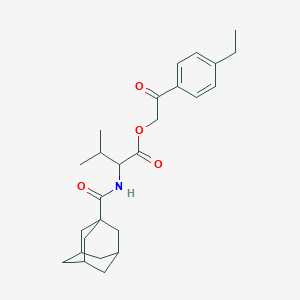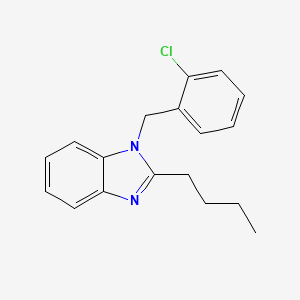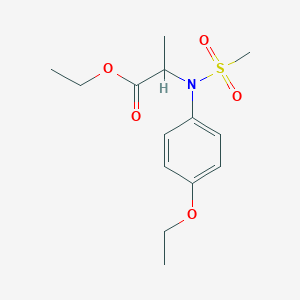![molecular formula C21H32N4O2 B3971413 N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide](/img/structure/B3971413.png)
N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide
Übersicht
Beschreibung
N-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide, also known as ADMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. ADMP is a malonamide derivative that exhibits strong binding affinity towards actinides and lanthanides, making it a promising candidate for the treatment of nuclear waste and nuclear accidents.
Wirkmechanismus
The mechanism of action of N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide involves the formation of stable complexes with actinides and lanthanides through chelation. This compound contains multiple functional groups that can coordinate with metal ions, forming a stable complex that can be easily separated from the surrounding matrix. The chelation process is reversible, allowing for the recovery and reuse of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide has several advantages for use in lab experiments, including its high binding affinity towards actinides and lanthanides, its reversible chelation process, and its low toxicity. However, the synthesis of this compound can be challenging and time-consuming, and the compound may not be suitable for all experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide. One area of interest is the development of new methods for the synthesis of this compound that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential applications in the treatment of nuclear accidents and the management of nuclear waste. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans, as well as its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide has been extensively studied for its potential applications in the field of nuclear waste management. Due to its high binding affinity towards actinides and lanthanides, this compound can be used to selectively extract these elements from nuclear waste streams, thereby reducing the volume and toxicity of nuclear waste. This compound has also been investigated for its potential use in the treatment of nuclear accidents, as it can effectively chelate radioactive isotopes and prevent their uptake by the human body.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-N'-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-methylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-12-20(13(2)24-23-12)14(3)25(4)19(27)8-18(26)22-21-9-15-5-16(10-21)7-17(6-15)11-21/h14-17H,5-11H2,1-4H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJGQINJMPVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N(C)C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971343.png)
![{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B3971346.png)

![4-(3-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971359.png)


![4,4'-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971369.png)

![3-({[3-(1-hydroxyethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3971390.png)



![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971434.png)